molecular formula C22H24N2O3 B2507693 1-(3,3-Dimethyl-2-oxobutyl)-3-(4-ethylphenyl)quinazoline-2,4-dione CAS No. 899900-73-3

1-(3,3-Dimethyl-2-oxobutyl)-3-(4-ethylphenyl)quinazoline-2,4-dione

Cat. No. B2507693
CAS RN: 899900-73-3
M. Wt: 364.445
InChI Key: PFNUNRRDPLOMSC-UHFFFAOYSA-N
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Description

The compound 1-(3,3-Dimethyl-2-oxobutyl)-3-(4-ethylphenyl)quinazoline-2,4-dione is a derivative of quinazoline-2,4-dione, which is a bicyclic compound consisting of two nitrogen atoms in a fused benzene and pyrimidine ring. Quinazoline diones are of significant interest due to their wide range of biological activities and their use as key intermediates in the synthesis of various drugs, such as Prazosin, Bunazosin, and Doxazosin .

Synthesis Analysis

The synthesis of quinazoline-2,4-diones can be achieved through sustainable chemistry approaches. One method involves the reaction of 2-aminobenzonitriles with carbon dioxide under solvent-free conditions, using a catalytic amount of base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or cesium carbonate . Another green protocol uses a basic ionic liquid, [Bmim]OH (1-butyl-3-methylimidazolium hydroxide), as a homogeneous recyclable catalyst . These methods emphasize the importance of environmentally friendly synthesis routes for quinazoline derivatives.

Molecular Structure Analysis

Quinazoline derivatives exhibit a variety of molecular structures depending on their substitution patterns. For instance, the structural and electronic properties of a novel quinazoline derivative were analyzed using X-ray crystallography and quantum chemical calculations, revealing the significance of intra- and intermolecular interactions in molecular stability . These interactions include hydrogen bonding and π-π stacking, which are crucial for the compound's conformation and reactivity.

Chemical Reactions Analysis

Quinazoline-2,4-diones can undergo various chemical reactions, including intramolecular cyclization and nucleophilic displacement, to form different substituted derivatives . These reactions are often facilitated by the presence of catalytic bases or specific reagents that enable the formation of the quinazolinedione ring or the introduction of amino groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline-2,4-diones are influenced by their molecular structure. Substituents on the quinazoline ring can affect the compound's solubility, melting point, and stability. For example, the introduction of electron-donating or withdrawing groups can alter the electronic properties and reactivity of the molecule . Additionally, the presence of specific functional groups can confer biological activities, such as hypotensive effects or herbicidal properties, as seen in some substituted quinazoline diones .

Scientific Research Applications

Synthesis and Biological Activity

Quinazoline-2,4-dione derivatives have been synthesized and evaluated for various biological activities. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines , structurally related to quinazolines, demonstrated potent cytotoxic activity against several cancer cell lines. This suggests the potential application of 1-(3,3-Dimethyl-2-oxobutyl)-3-(4-ethylphenyl)quinazoline-2,4-dione in cancer research, given its structural similarity to these active compounds (Deady et al., 2003).

Anticancer Agent Development

A series of novel quinazolinone derivatives were synthesized and showed cytotoxic activity against MCF-7 and HeLa cell lines, highlighting the relevance of quinazoline derivatives in developing anticancer agents. This indicates that 1-(3,3-Dimethyl-2-oxobutyl)-3-(4-ethylphenyl)quinazoline-2,4-dione could be explored for its anticancer properties (Poorirani et al., 2018).

Herbicide Discovery

Research on pyrazole-quinazoline-2,4-dione hybrids as 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors offers insights into the agricultural applications of quinazoline derivatives. These compounds displayed excellent herbicidal activity and could control resistant weeds, suggesting potential agricultural uses of the compound (He et al., 2020).

Green Chemistry Synthesis

Studies have also explored the green chemistry synthesis of quinazoline-2,4-dione derivatives, utilizing carbon dioxide as a reactant. This method represents an environmentally friendly approach to synthesizing such compounds, potentially including the synthesis of 1-(3,3-Dimethyl-2-oxobutyl)-3-(4-ethylphenyl)quinazoline-2,4-dione, thereby contributing to sustainable chemistry practices (Patil et al., 2008).

properties

IUPAC Name

1-(3,3-dimethyl-2-oxobutyl)-3-(4-ethylphenyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-5-15-10-12-16(13-11-15)24-20(26)17-8-6-7-9-18(17)23(21(24)27)14-19(25)22(2,3)4/h6-13H,5,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNUNRRDPLOMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3-Dimethyl-2-oxobutyl)-3-(4-ethylphenyl)quinazoline-2,4-dione

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